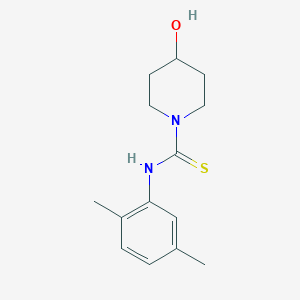![molecular formula C19H13N3OS B5773082 N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5773082.png)
N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide is a complex organic compound that features a naphthyl group, a thiazole ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide typically involves the formation of the thiazole ring followed by the introduction of the naphthyl and isonicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and naphthyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups to the thiazole ring or naphthyl group.
Scientific Research Applications
N~4~-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide include other thiazole derivatives and naphthyl-containing compounds. Examples include:
- Naphthalen-2-yl derivatives
- 1,3-thiazole derivatives
- Isonicotinamide derivatives
Uniqueness
What sets N4-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the naphthyl group enhances its aromaticity, while the thiazole ring contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(14-7-9-20-10-8-14)22-19-21-17(12-24-19)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJFQAJMJYQZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
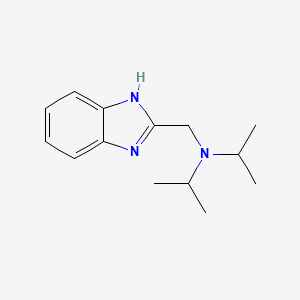
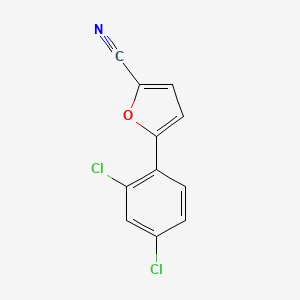
![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
![N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B5773023.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)
![2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773040.png)
![N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5773047.png)
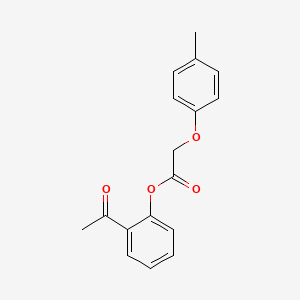
![2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5773066.png)
![3-[(4-morpholinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5773074.png)
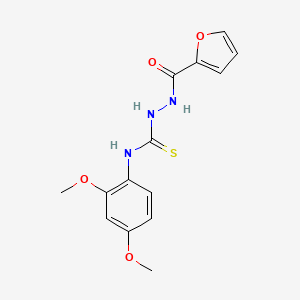
![N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide](/img/structure/B5773096.png)

